molecular formula C12H14O4 B3090601 (S)-3-acetoxy-2-benzylpropanoic acid CAS No. 121232-85-7

(S)-3-acetoxy-2-benzylpropanoic acid

Cat. No.: B3090601
CAS No.: 121232-85-7
M. Wt: 222.24 g/mol
InChI Key: XMLOIFZEDYSEGK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Acetoxy-2-benzylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxy group and a benzyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-acetoxy-2-benzylpropanoic acid can be achieved through several methods. One common approach involves the esterification of (S)-2-benzylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Acetoxy-2-benzylpropanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-2-benzylpropanoic acid and acetic acid.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Hydrolysis: (S)-2-benzylpropanoic acid and acetic acid.

    Oxidation: Benzoic acid derivative.

    Reduction: Corresponding alcohol.

Scientific Research Applications

(S)-3-Acetoxy-2-benzylpropanoic acid has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: Used in studies to understand the effects of acetoxy and benzyl groups on biological activity.

    Industrial Applications: Potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-acetoxy-2-benzylpropanoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The benzyl group can interact with hydrophobic pockets in proteins, potentially affecting their function. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    ®-3-Acetoxy-2-benzylpropanoic acid: The enantiomer of (S)-3-acetoxy-2-benzylpropanoic acid, with similar chemical properties but different biological activity.

    3-Hydroxy-2-benzylpropanoic acid: Lacks the acetoxy group, resulting in different reactivity and applications.

    2-Benzylpropanoic acid: Lacks the acetoxy group, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both acetoxy and benzyl groups, which confer distinct chemical reactivity and potential biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-(acetyloxymethyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOIFZEDYSEGK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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